molecular formula C7H13N3S B13514215 2-amino-N,N-dimethyl-5-Thiazoleethanamine

2-amino-N,N-dimethyl-5-Thiazoleethanamine

Cat. No.: B13514215
M. Wt: 171.27 g/mol
InChI Key: SNJSEBXVQAYSBI-UHFFFAOYSA-N
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Description

2-amino-N,N-dimethyl-5-Thiazoleethanamine is a chemical compound of interest in pharmaceutical and medicinal chemistry research. It features a 2-aminothiazole core, which is a privileged scaffold in drug discovery due to its wide range of biological activities . The 2-aminothiazole structure is a fundamental component in several clinically approved drugs and is frequently explored in the development of new therapeutic agents . Research into 2-aminothiazole derivatives has shown they can act as inhibitors for various enzyme targets, such as kinase enzymes, and possess potential anticancer properties . The specific structural features of this compound, including the dimethylaminoethyl side chain, make it a valuable synthon and building block for the synthesis of more complex molecules, including various heterocycles and potential drug candidates . This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C7H13N3S/c1-10(2)4-3-6-5-9-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,9)

InChI Key

SNJSEBXVQAYSBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CN=C(S1)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 2-amino-N,N-dimethyl-5-Thiazoleethanamine

The synthesis of 2-aminothiazole (B372263) derivatives is a well-established field in organic chemistry, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone methodology. nih.govderpharmachemica.comrsc.org

The Hantzsch thiazole synthesis, a classic and widely utilized method, involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com For the synthesis of this compound, a plausible Hantzsch approach would involve the reaction of a suitably substituted α-haloketone with thiourea (B124793). The key starting material would be a 4-halo-5-(N,N-dimethylamino)pentan-2-one.

Reaction Scheme:

Microwave-assisted Hantzsch synthesis has been shown to improve yields and reduce reaction times for the preparation of various 2-aminothiazole derivatives. nih.gov This technique could potentially be applied to optimize the synthesis of the target compound. Furthermore, solvent-free Hantzsch condensations offer an eco-friendly alternative, often leading to rapid reactions and good yields. organic-chemistry.org

Beyond the traditional Hantzsch synthesis, several novel methods for the construction of the 2-aminothiazole core have been developed. These include one-pot multi-component reactions and solid-phase synthesis techniques. A one-pot synthesis could involve the reaction of active methylene (B1212753) ketone derivatives with thioureas induced by visible light, offering a green and efficient approach. organic-chemistry.org

Solid-phase synthesis offers a streamlined approach for the creation of libraries of 2-aminothiazole derivatives. nih.gov A potential solid-phase route to this compound could involve the attachment of a suitable precursor to a resin, followed by cyclization and cleavage to yield the final product.

Synthetic Method Key Reactants Advantages Potential Challenges
Hantzsch Thiazole Synthesis α-haloketone, ThioureaWell-established, versatileAvailability of specific α-haloketone precursor
Microwave-Assisted Synthesis α-haloketone, ThioureaFaster reaction times, higher yields nih.govRequires specialized equipment
Visible-Light Induced Synthesis Active methylene ketone, ThioureaGreen chemistry, mild conditions organic-chemistry.orgSubstrate scope may be limited
Solid-Phase Synthesis Resin-bound precursor, ThioureaHigh-throughput synthesis, purification ease nih.govRequires specialized resins and linkers

Derivatization Strategies of the 2-Aminothiazole Core and Ethanamine Side Chain

The 2-aminothiazole core and the ethanamine side chain of this compound offer multiple sites for chemical modification, enabling the generation of diverse analogs for various research purposes.

The amino group at the N-2 position is a versatile handle for derivatization. Acylation, alkylation, and the formation of ureas and thioureas are common modifications. nih.gov These transformations can be employed to introduce fluorescent tags, biotin (B1667282) labels, or other reporter groups to create research probes for studying biological systems. For instance, reaction with a fluorescently labeled acyl chloride would yield a fluorescent probe.

Examples of N-2 Modifications:

Acylation: Introduction of various acyl groups to form amides. nih.gov

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates. nih.gov

Alkylation: Introduction of alkyl or arylalkyl groups. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. The C-4 and C-5 positions of the thiazole ring are key sites for modification to probe these relationships.

For this compound, the C-4 position is unsubstituted and thus a prime target for introducing various substituents. The introduction of alkyl, aryl, or halo groups at the C-4 position can significantly impact the molecule's properties. nih.gov For example, SAR studies on other 2-aminothiazole derivatives have shown that the nature of the substituent at C-4 can influence biological potency. researchgate.netnih.gov

While the C-5 position is already substituted with the ethanamine side chain, modifications to this side chain itself are discussed in the next section. However, in the synthesis phase, variations of the starting materials could lead to different substituents at the C-5 position, allowing for a broader exploration of the chemical space.

Position Type of Modification Purpose Example Substituents
C-4 SubstitutionSAR studies researchgate.netAlkyl, Aryl, Halogen
C-5 Side Chain Variation (during synthesis)SAR studies researchgate.netVaried alkyl chains, aromatic groups

The N,N-dimethyl ethanamine side chain provides further opportunities for derivatization. The dimethylamino group can be quaternized to form ammonium (B1175870) salts, altering the molecule's solubility and charge. Demethylation followed by re-alkylation with different alkyl groups allows for fine-tuning of the steric and electronic properties of this moiety.

Furthermore, the ethanamine chain itself can be lengthened or shortened during the initial synthesis by using different starting materials. This would allow for an investigation into the optimal linker length for potential biological interactions. The functionalization of such amine groups is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. nih.gov

Studies on Reaction Mechanisms, Yield Optimization, and Stereoselectivity in Synthesis

A plausible synthetic route for this compound would likely involve a multi-step process, beginning with the preparation of a suitable α-haloketone precursor, followed by the Hantzsch cyclization with thiourea, and concluding with the modification of the side chain.

Reaction Mechanisms

The foundational step in the synthesis of the 2-aminothiazole ring is the Hantzsch thiazole synthesis. The generally accepted mechanism for this reaction involves the following key steps:

Nucleophilic Attack: The synthesis commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of an α-haloketone. This forms a thiouronium salt intermediate.

Cyclization: The intermediate then undergoes an intramolecular cyclization. The amino group of the thiourea attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered heterocyclic ring, a hydroxythiazoline intermediate.

Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate, which results in the formation of the aromatic 2-aminothiazole ring.

For the synthesis of a 5-substituted 2-aminothiazole, the substituent is introduced via the choice of the α-haloketone. To obtain the desired ethanamine side chain, one would start with a suitably functionalized 4-halo-2-butanone derivative.

Following the formation of the 2-amino-5-(2-aminoethyl)thiazole core, the terminal primary amine would need to be dimethylated. A common method for this transformation is reductive amination, involving the reaction of the primary amine with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride. The mechanism involves the formation of an iminium ion, which is then reduced to the tertiary amine.

Yield Optimization

The optimization of the yield in the synthesis of 2-aminothiazole derivatives is a subject of extensive research. Several factors can be manipulated to enhance the efficiency of the Hantzsch synthesis and subsequent modification steps.

Reaction Conditions: The choice of solvent, temperature, and reaction time plays a crucial role in the outcome of the Hantzsch synthesis. While traditional methods often involve refluxing in ethanol, modern approaches have explored various alternatives to improve yields and reduce reaction times. researchgate.net The use of microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in a matter of minutes compared to hours with conventional heating. nih.govnih.gov Ultrasound assistance is another non-conventional energy source that has been successfully employed to enhance the rate and yield of thiazole synthesis. nih.gov

Catalysis: The Hantzsch synthesis can be performed without a catalyst, but the use of certain catalysts can improve yields and make the reaction conditions milder. For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst in a one-pot, multi-component synthesis of Hantzsch thiazole derivatives, resulting in good to excellent yields. mdpi.comnih.gov Solvent-free conditions, where the reactants are ground together, have also been reported to be an efficient and environmentally friendly method for the synthesis of 2-aminothiazoles, often leading to high yields and enhanced reaction rates. researchgate.net

Purity of Reactants and Stoichiometry: The purity of the starting materials, particularly the α-haloketone, is critical for achieving high yields. α-Haloketones can be unstable, and their purification can be challenging. The stoichiometry of the reactants also needs to be carefully controlled to minimize the formation of side products.

The following interactive table, based on data from the synthesis of analogous 2,4-disubstituted thiazoles, illustrates the effect of different solvents and reaction conditions on the yield.

EntrySolventCatalystReaction ConditionTime (min)Yield (%)
1MethanolNoneConventional Heating12075
2EthanolNoneConventional Heating12078
3WaterNoneUltrasound1588
4AcetonitrileLipaseUltrasound1097
5NoneNoneGrinding592

This data is illustrative and based on the synthesis of related 2,4-disubstituted thiazole derivatives. nih.gov

Stereoselectivity

In the context of the proposed synthesis of this compound, stereoselectivity is not a primary concern as no new chiral centers are formed during the reaction sequence, assuming the starting materials are achiral. The thiazole ring itself is planar and aromatic.

If, however, a chiral α-haloketone were to be used as a starting material, the stereocenter would likely be retained in the final product, as the carbon atom bearing the halogen is not directly involved in the bond-breaking and bond-forming steps that would lead to racemization during the cyclization. The stereochemical integrity of substituents at other positions of the α-haloketone would also be expected to be preserved under the relatively mild conditions of the Hantzsch synthesis.

For the synthesis of specific stereoisomers of related thiazole-containing compounds, the use of chiral starting materials or the introduction of chiral auxiliaries would be necessary. However, for the specific target compound, this compound, the synthetic route does not inherently generate stereoisomers.

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-amino-N,N-dimethyl-5-thiazoleethanamine, both ¹H and ¹³C NMR spectroscopy are employed to map the connectivity and electronic environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the thiazole (B1198619) ring is anticipated to appear as a singlet, with its chemical shift influenced by the electron-donating amino group and the ethylamine side chain. Protons of the ethylamine bridge will likely present as two triplets, while the N,N-dimethyl groups will give rise to a characteristic singlet, integrating to six protons. The protons of the primary amino group on the thiazole ring may appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Distinct signals are expected for the two carbons of the thiazole ring, the two carbons of the ethanamine side chain, and the two equivalent carbons of the N,N-dimethyl groups. The chemical shifts of the thiazole ring carbons are diagnostic, with the carbon bearing the amino group (C2) appearing at a characteristic downfield position.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H4 (thiazole ring)6.5-7.0s (singlet)1H
-CH₂- (ethyl, adjacent to thiazole)2.8-3.2t (triplet)2H
-CH₂- (ethyl, adjacent to N(CH₃)₂)2.5-2.9t (triplet)2H
-N(CH₃)₂2.2-2.6s (singlet)6H
-NH₂5.0-6.0br s (broad singlet)2H
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (thiazole ring)165-170
C4 (thiazole ring)110-115
C5 (thiazole ring)140-145
-CH₂- (ethyl, adjacent to thiazole)30-35
-CH₂- (ethyl, adjacent to N(CH₃)₂)55-60
-N(CH₃)₂45-50

Note: The predicted NMR data is based on the analysis of structurally similar compounds, including 2-aminothiazole (B372263) and N,N-dimethylethylamine derivatives. chemicalbook.comhmdb.cadocbrown.infodocbrown.infomdpi.comoregonstate.educhemicalbook.comchemicalbook.comchemicalbook.comresearchgate.net

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting and Verification

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for identifying functional groups and determining the molecular weight and fragmentation patterns of a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amino group are anticipated in the region of 3300-3500 cm⁻¹. The C-H stretching of the alkyl groups will likely appear around 2800-3000 cm⁻¹. Vibrations associated with the thiazole ring, including C=N and C-S stretching, are expected in the fingerprint region (below 1600 cm⁻¹). chemicalbook.comresearchgate.netgoogle.commdpi.com

Interactive Data Table: Predicted IR Absorption Bands for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (primary amine)3300-3500Medium-Strong
C-H Stretch (alkyl)2850-2960Medium-Strong
C=N Stretch (thiazole ring)1580-1620Medium
C-N Stretch (amine)1000-1250Medium
C-S Stretch (thiazole ring)600-800Weak-Medium

Note: The predicted IR data is based on spectroscopic information for 2-aminothiazole and related N,N-dimethylamino compounds. nist.gov

Interactive Data Table: Predicted Key Mass Fragments for this compound
Fragment IonPredicted m/zDescription
[C₇H₁₂N₃S]⁺170Molecular Ion [M]⁺
[C₅H₉N₂]⁺97Loss of the thiazole ring
[C₄H₁₀N]⁺72Alpha-cleavage, formation of dimethylaminoethyl immonium ion
[C₂H₆N]⁺44Fragmentation of the N,N-dimethylamino group

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Analytical Method Development

Chromatographic techniques are essential for determining the purity of a synthesized compound and for developing quantitative analytical methods.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the purity assessment of this compound. d-nb.infonih.gov A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation. d-nb.infonih.govsielc.com Detection could be achieved using a UV detector, with the maximum absorbance wavelength determined by UV-Vis spectroscopy. d-nb.infonih.gov Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time.

Interactive Data Table: Typical HPLC Parameters for Analysis of Aminothiazole Derivatives
ParameterTypical Value/Condition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate1.0 mL/min
DetectionUV at ~270 nm
Injection Volume10 µL

Note: HPLC conditions are based on established methods for similar aminothiazole compounds. d-nb.infonih.govsielc.comhelixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound, particularly for volatile impurities. Due to the polarity of the amino groups, derivatization might be necessary to improve chromatographic performance and reduce peak tailing. chromatographyonline.com The mass spectrometer detector provides high selectivity and allows for the identification of co-eluting impurities based on their mass spectra.

Interactive Data Table: Illustrative GC-MS Parameters for Analysis of Volatile Amines
ParameterTypical Value/Condition
ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramTemperature gradient (e.g., 50 °C to 280 °C)
MS DetectorElectron Ionization (EI)
Mass Range40-500 amu

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 2-amino-N,N-dimethyl-5-Thiazoleethanamine, DFT studies would provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations can predict sites susceptible to electrophilic or nucleophilic attack, thereby informing potential synthetic pathways or metabolic transformations.

In studies of similar molecules, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT with functionals like B3LYP has been employed to investigate the molecular and electronic structure in both ground and excited states. nih.gov Such analyses also allow for the calculation of vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. nih.govsapub.org Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability. sapub.org For instance, a DFT study on 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole used NBO analysis to understand intramolecular bonding and delocalization of unpaired electrons, which are crucial for its biological activities. sapub.org

The following table illustrates typical parameters that would be calculated in a DFT study of a thiazole (B1198619) derivative.

ParameterDescriptionPotential Application for this compound
Optimized Molecular Geometry The lowest energy 3D arrangement of atoms, including bond lengths and angles.Provides the most stable conformation of the molecule.
HOMO-LUMO Energy Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Indicates the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies positive and negative regions, predicting sites for intermolecular interactions.
Mulliken Atomic Charges The distribution of electron charge among the atoms in the molecule.Helps in understanding the polarity and reactivity of different parts of the molecule.

Molecular Modeling and Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular modeling and simulations are essential for understanding the dynamic behavior of molecules and their interactions with biological targets. Conformational analysis of this compound would involve exploring its potential shapes (conformations) and their relative energies. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a protein.

Molecular dynamics (MD) simulations can provide a deeper understanding of how the molecule behaves over time in a biological environment, such as in solution or near a protein. For example, MD simulations have been used to study 2-amino thiazole derivatives as potential Aurora kinase inhibitors, providing insights into the stability of the ligand-protein complex. nih.gov These simulations can reveal key interactions and conformational changes that are not apparent from static models.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling in Biological Systems

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In a QSAR study, various molecular descriptors (physicochemical, electronic, steric, and topological properties) are calculated for a set of molecules with known biological activities. Statistical methods are then used to build a model that correlates these descriptors with the activity. For a series of thiazole derivatives, QSAR studies have been successfully employed to identify key structural features responsible for their therapeutic effects. nih.gov For instance, a QSAR study on 2-amino thiazole derivatives as potential inhibitors of Aurora kinase identified important variables like Polar Surface Area (PSA) and specific atom-centered fragments that influence their anti-breast cancer activity. nih.gov

A validated QSAR model can be used to predict the biological activity of new, untested compounds. This predictive power is invaluable in rational drug design, as it allows researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources. nih.gov A robust QSAR model for a class of compounds including this compound could guide the design of new analogs with improved potency and selectivity.

The table below shows an example of descriptors that might be used in a QSAR study of thiazole derivatives.

Descriptor TypeExample DescriptorInformation Provided
Electronic Dipole MomentPolarity and charge distribution of the molecule.
Steric Molar RefractivityMolecular volume and polarizability.
Hydrophobic LogPThe lipophilicity of the molecule, affecting its membrane permeability.
Topological Wiener IndexThe structural branching of the molecule.

Molecular Docking Studies on Putative Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).

Docking simulations place the ligand into the binding site of a protein and score the different poses based on their binding affinity. This allows for the identification of the most likely binding mode and the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Molecular docking studies on 2-aminothiazole (B372263) derivatives have been used to investigate their potential as antioxidant agents by docking them into the active sites of oxidoreductase proteins. researchgate.net In another study, 2-amino thiazole derivatives were docked into the Aurora kinase protein to assess their binding interactions. nih.gov These studies help in understanding the mechanism of action at a molecular level.

The following table summarizes the types of interactions analyzed in molecular docking studies.

Interaction TypeDescription
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.

Computational Prediction of Binding Affinities for Enzyme Inhibition and Receptor Binding

Computational chemistry offers powerful tools to predict the interactions between a small molecule, such as this compound, and biological macromolecules like enzymes and receptors. These in silico methods, including molecular docking and molecular dynamics simulations, can estimate the binding affinity, which is a crucial indicator of the compound's potential biological activity. By calculating parameters like binding energy and inhibition constants (Ki), researchers can prioritize compounds for further experimental testing.

Despite a comprehensive search of scientific literature, no specific computational studies detailing the predicted binding affinities of this compound for specific enzymes or receptors were identified. While numerous computational investigations have been conducted on the broader class of 2-aminothiazole derivatives, the data is highly specific to the individual molecular structures and their respective biological targets.

For instance, studies on other 2-aminothiazole derivatives have shown a wide range of predicted binding affinities depending on the substituents on the thiazole ring and the target protein. These investigations frequently employ molecular docking to predict the binding mode and free energy of binding. For example, various derivatives have been computationally screened against targets such as human lactate (B86563) dehydrogenase A (hLDHA), carbonic anhydrase isoforms, and various bacterial enzymes. acs.orgnih.gov These studies generate detailed data on binding energies and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

However, without specific research on this compound, it is not scientifically valid to extrapolate the binding affinities from other structurally different thiazole compounds. The nature and position of substituents on the thiazole core dramatically influence the molecule's steric and electronic properties, which in turn govern its interaction with a protein's binding site.

Therefore, the computational prediction of binding affinities for this compound in the context of enzyme inhibition and receptor binding remains an area for future investigation. Such studies would be necessary to elucidate its potential biological targets and mechanisms of action at a molecular level.

Data Tables

No data tables are available for this compound as no specific computational binding affinity studies were found.

Research on Biological Activities and Mechanistic Pathways Pre Clinical and in Vitro Focus

Investigation of Enzyme Inhibition Mechanisms by 2-amino-N,N-dimethyl-5-Thiazoleethanamine and its Derivatives

Derivatives built upon the 2-aminothiazole (B372263) framework have demonstrated inhibitory activity against a diverse range of enzymes critical to various pathological processes. These investigations span from protein kinases involved in cancer to enzymes essential for microbial survival.

The 2-aminothiazole structure is recognized as a privileged scaffold in the development of protein kinase inhibitors. nih.gov It serves as the foundational template for Dasatinib, a potent pan-Src family kinase (SFK) inhibitor used in cancer therapy. Optimization studies have shown that 2-aminothiazole analogs can achieve nanomolar to subnanomolar potencies in both biochemical and cellular assays. Further research has expanded the scope of this scaffold to other kinases, such as Aurora kinases, which are crucial in the progression of various cancers, including breast cancer. acs.org For instance, a series of 2,4-disubstituted thiazole (B1198619) amide derivatives showed antiproliferative activity against several cancerous cell lines, with IC50 values in the micromolar range. nih.gov Another study on N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides found strong antiproliferative effects on HeLa and A549 cell lines. nih.gov

Table 1: Kinase Inhibition by 2-Aminothiazole Derivatives

Compound Class Target Kinase(s) Cell Line(s) Activity (IC₅₀)
2,4-disubstituted thiazole amides c-Met/ALK HT29 0.63 µM
2,4-disubstituted thiazole amides HeLa HeLa 6.05 µM
2,4-disubstituted thiazole amides A549 A549 8.64 µM
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides Not Specified HeLa 1.6 ± 0.8 µM

Dual inhibition of enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenases (COX), is a key strategy for developing anti-inflammatory agents with potentially improved safety profiles compared to traditional NSAIDs. nih.gov Research has identified 2-aminothiazole-featured pirinixic acid derivatives as potent dual inhibitors of 5-LOX and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme downstream of COX. nih.gov One lead compound from this series demonstrated IC₅₀ values of 0.3 µM for 5-LOX and 0.4 µM for mPGES-1, while showing minimal inhibition of COX-1 and COX-2 enzymes directly. nih.gov This highlights the potential for developing selective modulators of inflammatory pathways. The thiazole moiety, often with bulky and lipophilic substituents, has been a feature in compounds expressing good COX-2 inhibitory potency. mdpi.com

Table 2: LOX and mPGES-1 Inhibition by 2-Aminothiazole Derivatives

Compound Derivative Target Enzyme Activity (IC₅₀) Reference
2-aminothiazole-featured pirinixic acid (Compound 16) 5-Lipoxygenase (5-LO) 0.3 µM nih.gov
2-aminothiazole-featured pirinixic acid (Compound 16) Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) 0.4 µM nih.gov

Bacterial DNA gyrase and topoisomerase are essential enzymes for DNA replication and are validated targets for antibacterial drugs. nih.gov An optimized series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives has been shown to inhibit DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli with IC₅₀ values in the nanomolar range. nih.gov Thiazole derivatives have also been investigated as topoisomerase inhibitors for anticancer applications. nih.gov A novel pyrano[2,3-d]thiazole derivative was identified as a potential topoisomerase II poison, a mechanism that leads to double-strand breaks in DNA and ultimately triggers programmed cell death in cancer cells. nih.govresearchgate.net Furthermore, a series of thiazole-based stilbene (B7821643) analogs were evaluated as DNA topoisomerase IB (Top1) inhibitors, with the most potent compound showing activity comparable to the clinical drug Camptothecin. mdpi.com

Table 3: DNA Gyrase and Topoisomerase Inhibition by Thiazole Derivatives

Compound Class Target Enzyme Target Organism/Cell Line Activity
Tetrahydrobenzo[d]thiazole analogs DNA Gyrase / Topoisomerase IV S. aureus, E. coli IC₅₀ values in the nanomolar range
Pyrano[2,3-d]thiazole derivative Topoisomerase II HepG-2, MCF-7 Strong cytotoxicity
Thiazole-based stilbene analog (Compound 8) Topoisomerase IB Human Comparable to Camptothecin
Thiazole-based stilbene analog (Compound 11) Not Specified HCT116 IC₅₀ = 0.62 µM

The inhibitory activity of 2-aminothiazole derivatives extends to other crucial metabolic enzymes. In the field of antibacterial research, the fatty-acid biosynthesis pathway is a key target. nih.gov A 2-phenylamino-4-methyl-5-acetylthiazole derivative was found to bind to the active site of E. coli KAS I, an enzyme in this pathway, with an equilibrium dissociation constant (Kd) of 25 µM. nih.gov Additionally, some 2-aminothiazole derivatives have been investigated as potential inhibitors of Dihydrofolate Reductase (DHFR), an important target in both antimicrobial and anticancer therapy. acs.orgmdpi.com However, a review of the available literature did not yield specific studies on the inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) by this compound or its close derivatives.

Table 4: Inhibition of Other Enzyme Targets by 2-Aminothiazole Derivatives

Compound Derivative Target Enzyme Target Organism Activity
2-phenylamino-4-methyl-5-acetylthiazole E. coli KAS I (Fatty-Acid Synthesis) E. coli Kd = 25 µM
2-aminothiazole derivative Dihydrofolate Reductase (DHFR) Not Specified Good binding affinity (docking score -6.834)

Research into Receptor Binding and Modulation by Thiazoleethanamine Derivatives

While much of the research has centered on enzyme inhibition, the interaction of thiazole-based compounds with G protein-coupled receptors (GPCRs) is also an area of investigation.

The serotonin (B10506) 5-HT2A receptor is a major target for drugs treating a variety of neuropsychiatric disorders, including schizophrenia and depression. researchgate.netnih.gov Blockade of this receptor is a key mechanism for many atypical antipsychotic medications. researchgate.net While the 5-HT2A receptor is a significant and well-studied therapeutic target, the conducted literature search did not identify specific preclinical or in vitro studies investigating the binding and modulation of this compound or its direct derivatives with the 5-HT2A receptor in recombinant systems.

Investigations of Other G-Protein Coupled Receptor (GPCR) Binding Profiles

No studies detailing the binding profile of this compound with various G-Protein Coupled Receptors (GPCRs) were identified. Research investigating its affinity and selectivity for different GPCR subtypes has not been published in the available scientific literature.

Cellular Mechanism of Action Studies (In Vitro)

There is a lack of published research on the cellular mechanisms of action for this compound. The subsequent subsections detail the absence of specific studies in key areas of cellular research.

Anti-proliferative and Cytotoxicity Research in Defined Cancer Cell Lines

No data from in vitro studies assessing the anti-proliferative or cytotoxic effects of this compound on any defined cancer cell lines have been found. Consequently, there is no information on its potential as an anti-cancer agent at the cellular level.

Antimicrobial Activity Research Against Bacterial, Fungal, and Parasitic Strains

Investigations into the antimicrobial properties of this compound are not available in the current body of scientific literature. There are no reports on its activity against various bacterial, fungal, or parasitic strains, such as its potential antibacterial, antitubercular, or antiplasmodial effects.

Investigation of Anti-inflammatory Pathways and Mediator Modulation at the Cellular Level

Research on the potential anti-inflammatory effects of this compound at a cellular level is not documented. There are no studies available that explore its ability to modulate inflammatory pathways or the expression of inflammatory mediators in vitro.

Neuroprotective and Antioxidant Mechanism Research in Cellular Models

There is no published evidence from in vitro models to suggest any neuroprotective or antioxidant activities for this compound. Studies investigating its mechanisms for protecting neuronal cells or counteracting oxidative stress have not been reported.

Studies on Immunomodulatory Effects and Signaling Pathways

The immunomodulatory potential of this compound has not been explored in any published in vitro research. There is a lack of data concerning its effects on immune cells and associated signaling pathways.

In Vivo (Non-Human) Pharmacological Research Models

Extensive literature searches did not yield any specific in vivo pharmacological research models or data for the compound this compound. Research into the broader class of 2-aminothiazole derivatives is also in early stages, with a primary focus on in vitro studies. Consequently, detailed in vivo efficacy and pharmacodynamic data are not yet available in the public domain.

Evaluation of Efficacy in Rodent Models of Disease Progression (e.g., inflammation, infection, cancer models)

There is currently no available scientific literature detailing the evaluation of this compound in rodent models of disease progression. While the 2-aminothiazole core is a component of various compounds tested in vivo, specific efficacy data for this particular derivative in models of inflammation, infection, or cancer has not been published.

Pharmacodynamic Studies and Target Engagement in Animal Models

Similarly, information regarding the pharmacodynamic properties and target engagement of this compound in animal models is not present in the available literature. Such studies are crucial for understanding the mechanism of action and dose-response relationships of a compound in a living organism, but this research has not been reported for this specific molecule.

In Vitro Anticancer Activity of Related 2-Aminothiazole Derivatives

Despite the lack of in vivo data for the specific compound of interest, numerous studies have highlighted the in vitro antiproliferative activity of various 2-aminothiazole derivatives against a range of human cancer cell lines. These studies provide a foundation for the potential therapeutic relevance of this chemical scaffold.

One area of significant interest has been the development of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. nih.gov These compounds have been designed and synthesized with the aim of developing potent and selective anti-tumor drugs. nih.gov Their antiproliferative effects have been evaluated against various cancer cell lines, demonstrating a range of activities. nih.govnih.gov

Another related group of compounds, 2-amino-5-thiazolecarboxamide derivatives, has also been synthesized and assessed for cytotoxic potential. researchgate.net Structure-activity relationship studies on these molecules suggest that specific chemical modifications, such as the inclusion of a piperazine (B1678402) moiety, can enhance their cytotoxic effects against human leukemia cell lines. researchgate.net

The broader family of 2-aminothiazole derivatives has been explored for a variety of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The versatility of the 2-aminothiazole nucleus makes it a valuable precursor for the synthesis of biologically active molecules. researchgate.net

Below is a table summarizing the in vitro antiproliferative activity of selected 2-aminothiazole derivatives against various human cancer cell lines.

Compound ClassCell LineActivity
2-amino-thiazole-5-carboxylic acid phenylamide derivativesHuman K563 leukemia cellsGood anti-proliferative effects
2-amino-5-thiazolecarboxamide derivativesHuman leukemia cancer HL-60 and K562 cell linesModerate cytotoxic potencies
N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivativesHuman bladder cancer HCV29T cellsCytotoxicity observed
N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivativesHuman rectal cancer SW707 cellsAntiproliferative effect noted
N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivativesHuman lung cancer A549 cellsAntiproliferative effect noted
N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivativesHuman breast cancer T47D cellsAntiproliferative effect noted

This table is for informational purposes only and is based on available in vitro research data for related compounds. The specific compound this compound has not been evaluated in these studies.

Analytical Methodologies for Research and Quantification

Development and Validation of Chromatographic Methods for Compound Detection and Quantification in Research Matrices

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are a mainstay for the separation, detection, and quantification of small molecules like 2-amino-N,N-dimethyl-5-Thiazoleethanamine from complex mixtures. A typical HPLC method development would involve the optimization of several parameters to achieve adequate resolution, sensitivity, and accuracy.

A reversed-phase HPLC (RP-HPLC) method would likely be suitable for this compound, given its chemical structure. The method would be validated according to established guidelines to ensure its reliability for research purposes. Key validation parameters would include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Hypothetical HPLC Method Parameters for the Analysis of this compound

ParameterDetails
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV detector at a specific wavelength determined by the compound's UV spectrum
Injection Volume 20 µL
Temperature Ambient

The validation of such a method would involve preparing calibration standards and quality control samples to demonstrate the method's performance.

Spectrophotometric and Electrochemical Methods for Quantitative Analysis of this compound in Experimental Settings

Spectrophotometric and electrochemical methods can offer simpler and more rapid alternatives to chromatography for the quantification of this compound, particularly in less complex sample matrices.

Spectrophotometric Methods: The development of a UV-Visible spectrophotometric method would first involve determining the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. Quantification would then be based on the Beer-Lambert law, which relates absorbance to concentration. For enhanced specificity, derivatization reactions that produce a colored product could be employed, allowing for measurement in the visible region of the spectrum, which can reduce interference from other UV-absorbing compounds.

Electrochemical Methods: The electrochemical properties of this compound could be exploited for its quantitative analysis. Techniques such as cyclic voltammetry could be used to study its redox behavior at an electrode surface, such as a glassy carbon electrode. For quantitative purposes, more sensitive techniques like differential pulse voltammetry or square wave voltammetry would be employed. The peak current generated would be proportional to the concentration of the compound in the sample.

Table 2: Potential Analytical Parameters for Spectrophotometric and Electrochemical Methods

MethodKey Parameters
UV-Vis Spectrophotometry Wavelength of maximum absorbance (λmax), Molar absorptivity (ε), Linear range
Electrochemical Analysis Type of working electrode, Supporting electrolyte, Potential range, Peak potential (Ep)

Biomarker Discovery and Quantification in Pre-clinical Research Contexts

The potential of this compound as a biomarker in pre-clinical research has not been established in the available literature. For a compound to be considered a biomarker, it would need to be linked to a specific physiological or pathological state in an animal model. This would require extensive research to demonstrate a correlation between the concentration of the compound in a biological matrix (e.g., plasma, urine, or tissue) and the progression of a disease or the response to a therapeutic intervention.

Should such a link be established, the development of a robust and sensitive analytical method for its quantification in these biological matrices would be a critical next step. This would likely involve a highly specific and sensitive technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An LC-MS/MS method would offer the high selectivity needed to measure low concentrations of the compound in a complex biological sample, minimizing interference from endogenous substances. The method would require rigorous validation to ensure its suitability for pre-clinical biomarker quantification.

Advanced Applications and Future Research Perspectives

Development as Molecular Probes and Research Tools for Biological Systems

The development of molecular probes is crucial for visualizing and understanding complex biological processes. The 2-amino-N,N-dimethyl-5-Thiazoleethanamine scaffold is a promising starting point for creating such tools. The primary amino group at the 2-position of the thiazole (B1198619) ring serves as a versatile chemical handle for conjugation with reporter molecules, such as fluorophores, biotin (B1667282), or radioactive isotopes. This modification would allow for the tracking of the molecule's distribution and interaction with biological targets.

For instance, fluorescent probes can be designed by attaching a fluorophore to the 2-amino group. These probes could be used for imaging specific cellular components or monitoring enzyme activity in real-time. mdpi.com Furthermore, the incorporation of a positron-emitting isotope, such as Carbon-11, could transform the molecule into a PET (Positron Emission Tomography) probe for in vivo imaging of receptor density or drug-target engagement in the brain and other organs. nih.gov The N,N-dimethyl-ethanamine side chain can play a significant role in modulating the probe's physicochemical properties, such as solubility and membrane permeability, which are critical for its efficacy as a research tool in biological systems. nih.gov

Role in Combinatorial Chemistry and High-Throughput Screening Libraries for Lead Discovery

Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the process of drug discovery by enabling the rapid synthesis and evaluation of large numbers of compounds. The structure of this compound makes it an ideal scaffold for building diverse chemical libraries. The reactivity of the 2-amino group allows for its derivatization with a wide array of chemical moieties, including carboxylic acids, sulfonyl chlorides, and isocyanates, to generate a library of amides, sulfonamides, and ureas, respectively.

Solid-phase synthesis techniques have been successfully employed to create libraries of 2-amino-5-carboxamide thiazole derivatives. nih.govresearchgate.net A similar strategy could be applied using this compound as the core. By anchoring the molecule to a solid support, chemists can systematically introduce diverse building blocks, leading to the generation of thousands of unique compounds. These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify "hit" compounds that can be further optimized into lead candidates for drug development. The 2-aminothiazole (B372263) core is a well-established pharmacophore found in numerous approved drugs, suggesting that libraries built around this scaffold have a high probability of yielding biologically active molecules.

Design of Next-Generation Thiazole-Based Scaffolds with Enhanced Research Utility

The 2-aminothiazole core is a foundational element that can be elaborated upon to create next-generation research tools with improved properties like enhanced potency, selectivity, and better pharmacokinetic profiles. Starting with this compound, medicinal chemists can systematically modify its structure to probe structure-activity relationships (SAR). researchgate.net

For example, modifications to the 2-amino group can influence hydrogen bonding interactions with a target protein. The thiazole ring itself can be substituted at the 4-position to modulate electronic properties or introduce new interaction points. The N,N-dimethyl-ethanamine side chain is also a key site for modification; altering the length of the ethyl chain or the nature of the amine substituents can fine-tune the molecule's binding affinity and selectivity. This systematic approach allows for the design of highly specialized molecular tools for studying specific biological pathways or for validating novel drug targets.

Table 1: Examples of Bioactive 2-Aminothiazole Derivatives and Their Research Utility This table showcases the utility of the broader 2-aminothiazole scaffold in biological research, illustrating the potential for derivatives of this compound.

Derivative ClassBiological Target/ActivityResearch Utility
2-Amino-5-carboxamide ThiazolesKinase Inhibitors (e.g., Src family)Probing cancer signaling pathways, lead compounds for anticancer agents. researchgate.net
Substituted 2-AminothiazolesAntioxidant AgentsInvestigating oxidative stress mechanisms and developing cytoprotective agents. nih.gov
N-Aryl-2-aminothiazolesAntimicrobial AgentsTools for studying bacterial resistance and developing new antibiotics. nih.gov

Challenges and Opportunities in the Synthesis and Application of this compound in Chemical and Biological Research

Challenges: A primary challenge lies in the synthesis of this compound and its derivatives. Multi-step synthetic routes, the cost of starting materials, and the need for purification can present hurdles for large-scale production. google.com For instance, the synthesis of related 2-aminothiazole intermediates can involve lengthy procedures, expensive solvents, and byproducts that are difficult to remove, potentially limiting the accessibility of the core scaffold for broad research applications. google.com Furthermore, ensuring regioselectivity during the derivatization of the scaffold can be complex, requiring carefully designed synthetic strategies.

Opportunities: Despite the challenges, the opportunities are vast. The 2-aminothiazole scaffold is associated with an exceptionally broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netuobaghdad.edu.iq This presents a significant opportunity to use this compound as a starting point to explore new biological space. By creating and screening libraries based on this core, researchers may uncover novel modulators of previously "undruggable" targets. The presence of the tertiary amine side chain also offers the potential for developing compounds that can cross the blood-brain barrier, opening avenues for research into central nervous system disorders.

Emerging Research Areas for Thiazoleethanamine Derivatives and Analogues

The versatility of the 2-aminothiazole scaffold continues to open new frontiers in chemical and biological research. For derivatives and analogues of this compound, several emerging areas hold particular promise.

One key area is the development of agents targeting antimicrobial resistance. The 2-amino-1,3,4-thiadiazole (B1665364) scaffold, a close bioisostere of the 2-aminothiazole ring system, has yielded compounds with potent activity against resistant bacterial and fungal strains. nih.govdovepress.com Applying similar design principles to the thiazoleethanamine core could lead to novel antibiotics.

Another promising direction is the creation of compounds for neurodegenerative diseases. The ability to modulate properties for CNS penetration, combined with the known kinase inhibitory potential of the 2-aminothiazole scaffold, could be leveraged to design molecules that target pathways involved in diseases like Alzheimer's or Parkinson's.

Finally, the development of dual-target or multi-target ligands is a growing trend in drug discovery. The 2-aminothiazole scaffold is well-suited for this approach, where a single molecule is designed to interact with multiple biological targets simultaneously to achieve a synergistic therapeutic effect. This could be particularly relevant for complex diseases like cancer, where targeting multiple signaling pathways is often necessary. researchgate.net

Q & A

Q. Q1: What synthetic routes are recommended for preparing 2-amino-N,N-dimethyl-5-thiazoleethanamine with high purity?

A:

  • Cyclization with thiourea : React 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in methanol under reflux, followed by cyclization with thiourea to form the thiazole core .
  • Reductive amination : Use NaBH₄ in methanol at 0°C to reduce intermediates, ensuring controlled reaction conditions to avoid over-reduction .
  • Solvent optimization : Methanol or dichloromethane with triethylamine as a base improves yield and minimizes side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures >95% purity .

Q. Q2: How can structural confirmation of this compound be achieved?

A:

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Identify characteristic peaks for the thiazole ring (δ 6.8–7.5 ppm for protons, δ 120–150 ppm for carbons) and dimethylaminoethyl side chain (δ 2.2–2.8 ppm for N(CH₃)₂) .
    • IR spectroscopy : Confirm NH₂ (3300–3500 cm⁻¹) and C=N (1650–1700 cm⁻¹) groups .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 188.12) .

Biological Activity Profiling

Q. Q3: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

A:

  • Bacterial strains : Test against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (MIC values, 24–48 hr incubation) .
  • Fungal assays : Screen against C. albicans via agar diffusion, with fluconazole as a positive control .
  • pH-dependent activity : Adjust media pH (5.0–7.4) to assess stability, as thiazole derivatives often show pH-sensitive efficacy .

Q. Q4: How can researchers design experiments to assess anticancer activity?

A:

  • Cell lines : Use human lung cancer (A549) and glioma (U87) cell lines with MTT assays (48–72 hr exposure) .
  • Mechanistic studies :
    • Flow cytometry to evaluate apoptosis (Annexin V/PI staining).
    • ROS detection kits to link cytotoxicity to oxidative stress .
  • Dose-response curves : Calculate IC₅₀ values with nonlinear regression models (e.g., GraphPad Prism) .

Advanced Methodological Challenges

Q. Q5: How should contradictory data in biological activity studies be resolved?

A:

  • Triangulation : Cross-validate results using multiple assays (e.g., MTT, colony formation, and caspase-3 activation) .
  • Batch consistency : Re-synthesize compounds to rule out impurities affecting activity .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to address variability in biological replicates .

Q. Q6: What computational methods support structure-activity relationship (SAR) studies?

A:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing bioactivity .
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like EGFR or tubulin (PDB IDs: 1M17, 1SA0) .
  • QSAR models : Train regression models with descriptors (logP, polar surface area) to predict IC₅₀ values .

Optimization and Scalability

Q. Q7: What strategies improve yield in large-scale synthesis?

A:

  • Catalyst screening : Test Mn(II) catalysts for cyclization steps to enhance reaction rates .
  • Flow chemistry : Implement continuous flow reactors for precise temperature control and reduced side reactions .
  • Green solvents : Replace methanol with cyclopentyl methyl ether (CPME) for safer, scalable processes .

Q. Q8: How can researchers address stability issues during storage?

A:

  • Thermogravimetric analysis (TGA) : Determine degradation temperature (Td) to recommend storage below 4°C .
  • Lyophilization : Prepare stable lyophilized powders under argon to prevent oxidation .
  • HPLC monitoring : Track decomposition products monthly under accelerated conditions (40°C/75% RH) .

Data Reproducibility and Ethics

Q. Q9: How can open data practices be balanced with intellectual property concerns?

A:

  • De-identified datasets : Share spectral and bioassay data via repositories (e.g., Zenodo) with embargo periods .
  • Selective patenting : File provisional patents for novel synthetic routes before publishing SAR findings .
  • Collaboration agreements : Define data-sharing terms in MOUs with academic/industry partners .

Q. Q10: What protocols ensure ethical use of biological data in publications?

A:

  • Institutional Review Board (IRB) approval : Mandatory for studies involving human cell lines or patient-derived samples .
  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via metadata tagging .
  • Conflict of interest declarations : Disclose funding sources (e.g., pharma grants) in all manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.